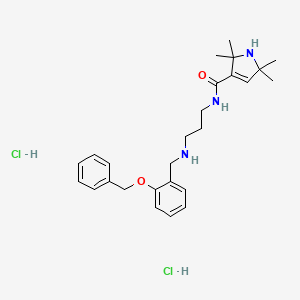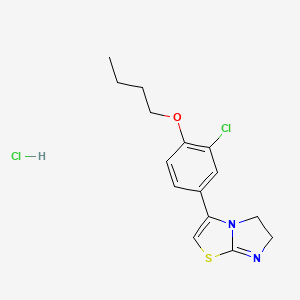
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-butoxy-3-chlorophenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-butoxy-3-chlorophenyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazoles typically involves the cyclization of appropriate thioamide and α-haloketone precursors. The specific synthetic route for this compound would involve the following steps:
Preparation of Thioamide: The thioamide precursor can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide.
Cyclization: The thioamide is then reacted with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[2,1-b]thiazoles can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: These compounds are used as building blocks in organic synthesis.
Biology: They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some imidazo[2,1-b]thiazoles are investigated as potential therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: They may be used in the development of new materials or as intermediates in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of imidazo[2,1-b]thiazoles depends on their specific biological activity. For example, in the case of anticancer activity, these compounds may inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, proteases, or other proteins essential for cancer cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolopyridines: Another class of compounds with a fused thiazole ring, known for their diverse pharmacological properties.
Uniqueness
Imidazo[2,1-b]thiazoles are unique due to their specific ring structure and the ability to introduce various functional groups, which can modulate their biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
82492-70-4 |
|---|---|
Molekularformel |
C15H18Cl2N2OS |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
3-(4-butoxy-3-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C15H17ClN2OS.ClH/c1-2-3-8-19-14-5-4-11(9-12(14)16)13-10-20-15-17-6-7-18(13)15;/h4-5,9-10H,2-3,6-8H2,1H3;1H |
InChI-Schlüssel |
LZYLLUJDAFCHTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


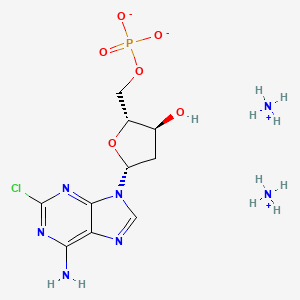
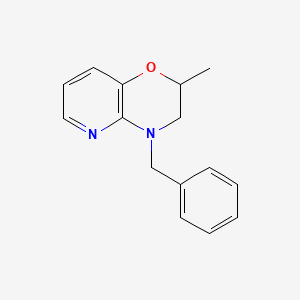
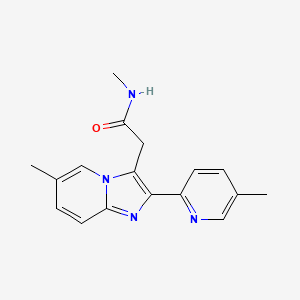
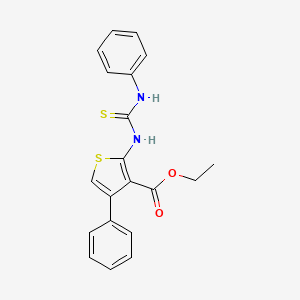
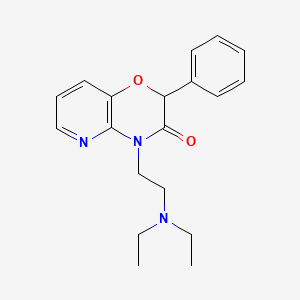



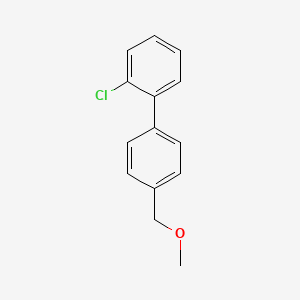

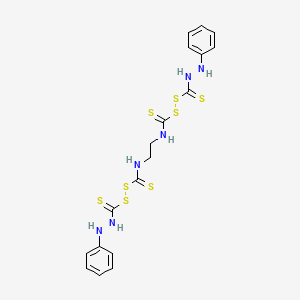

![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
